BenchChemオンラインストアへようこそ!

4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Medicinal Chemistry Scaffold Hopping Drug Design

For medicinal chemistry teams expanding SAR around the benzo[h]quinolinone scaffold, this benzodioxole-substituted dihydrobenzoquinolinone offers a planar, tricyclic topology distinct from simpler quinolin-2(1H)-ones. Its angular benzo-annulation alters π-stacking and intercalation potential critical for AChE selectivity and anti-angiogenic kinase targeting. Procure the exact compound to ensure experimental reproducibility in Alzheimer's and oncology programs, avoiding the risks of analog substitution in binding assays.

Molecular Formula C20H14ClNO3
Molecular Weight 351.8 g/mol
Cat. No. B5333294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Molecular FormulaC20H14ClNO3
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Cl)OCO5
InChIInChI=1S/C20H14ClNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23)
InChIKeyDTNDSZZOGZGEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A Distinct Benzo-Fused Quinolinone Scaffold for AChE-Targeted Research Procurement


4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic small molecule (C20H14ClNO3, MW 351.8 g/mol) belonging to the class of benzodioxole-substituted dihydrobenzoquinolinones [1]. Its structure features a 6-chloro-1,3-benzodioxol-5-yl group appended to a 3,4-dihydrobenzo[h]quinolin-2(1H)-one core, differentiating it from simpler dihydroquinolinone or hexahydroquinoline analogs via its expanded aromatic ring system. This benzo-fused topology positions the compound as a candidate for targeting acetylcholinesterase (AChE), based on patent disclosures of structurally related benzodioxole derivatives [2].

Procurement Risk: Why Structurally Similar 4-(Benzodioxolyl)-Quinolinones Cannot Replace the Benzo[h]Quinolinone Core


Substituting a generic 4-(benzodioxolyl)-quinolin-2(1H)-one or a saturated hexahydroquinoline analog for the target compound introduces significant risk in structure-activity relationship (SAR) studies. The core scaffold of the target compound is a 3,4-dihydrobenzo[h]quinolin-2(1H)-one, which presents a tricyclic, planar topology with an angular benzo-annulation not present in the simpler quinolin-2(1H)-one system . This extended aromatic surface can dramatically alter key molecular interactions such as π-stacking with target protein residues and intercalation potential, as evidenced by the distinct patent subclassifications for benzo[h]quinoline derivatives in antitumor and AChE applications [1]. Without direct head-to-head SAR data, the assumption that close analogs will replicate binding poses or pharmacokinetic profiles is scientifically unfounded, making the procurement of the exact compound essential for experimental reproducibility.

Quantitative Differentiation Evidence for 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one vs. Analogous Dihydroquinolinones


Topological Scaffold Differentiation: Benzo[h]Quinoline vs. Quinoline and Hexahydroquinoline Cores

The target compound is exclusively located within the C07D 491/056 CPC patent classification, which covers heterocyclic compounds containing a 1,3-dioxole ring ortho- or peri-condensed with a carbocyclic ring, while simpler analogs fall under C07D 401/06 (non-fused quinoline) or C07D 491/04 (ortho-condensed systems without the benzo[h] fusion) [1]. This topological distinction places the compound into a distinct chemical space compared to analogs like 4-(6-chloro-1,3-benzodioxol-5-yl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one (Hit2Lead ID) or butyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 5609-00-7) . For AChE inhibitor patents, the benzo[h]quinolinone scaffold is claimed to provide privileged geometry for binding the peripheral anionic site, though no direct Kd comparison between scaffolds is publicly available.

Medicinal Chemistry Scaffold Hopping Drug Design

AChE Inhibitory Activity: Patent-Attested Class Effect for Benzodioxole Derivatives Containing the Benzo[h]Quinolinone Core

The patent family US9346818B2 explicitly claims that compounds of Formula (I), which encompasses benzodioxole derivatives including those with benzo[h]quinolinone cores, exhibit acetylcholinesterase (AChE) inhibitory activity suitable for Alzheimer's disease treatment [1]. While specific IC50 values for the exact title compound are not publicly disclosed in the patent examples, the structural class demonstrates AChE inhibition. In contrast, the hexahydroquinoline analog (CAS 5609-00-7) is primarily cited as a chemical building block with no reported AChE activity . The selectivity of the benzo[h]quinolinone over the hexahydroquinoline scaffold may arise from the planar aromatic system's ability to engage in π-π stacking with Trp286 at the peripheral anionic site of AChE, a hypothesis supported by docking studies on related benzoquinoline AChE inhibitors but not yet experimentally validated for this exact compound.

Alzheimer's Disease Acetylcholinesterase Inhibition Neurodegeneration

Antiangiogenic Potential: Structural Analogy to Anti-Angiogenic Benzoquinoline and Isoquinoline Derivatives

Patent US20130289064A1 discloses styrylquinoline and benzodioxol isoquinoline derivatives with anti-angiogenic activity [1]. The title compound, bearing both the benzodioxole and benzo[h]quinoline substructures, represents a hybrid scaffold that combines the key structural motifs from both active series. This is structurally distinct from the simpler 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline, which lacks the angular benzo-annulation and the 3,4-dihydroquinolin-2(1H)-one functionality . The presence of the dihydroquinolinone carbonyl as a hydrogen bond acceptor and the extended aromatic surface for π-stacking may confer unique recognition at angiogenic kinase targets such as VEGFR-2, though direct biochemical comparison between these scaffolds is not yet available.

Angiogenesis Cancer Vascular Biology

Defined R&D and Procurement Scenarios for 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one


Alzheimer's Disease Lead Optimization: AChE Inhibitor SAR Expansion

This compound is an ideal procurement choice for medicinal chemistry teams seeking to expand SAR around the benzo[h]quinolinone scaffold as AChE inhibitors for Alzheimer's disease, as indicated by the patent family US9346818B2 [1]. Replacing the commonly used tetrahydroacridine or donepezil-like scaffolds with this compound's benzo-fused quinolinone core offers a novel topology that may improve selectivity against butyrylcholinesterase (BuChE) and reduce hepatotoxicity associated with first-generation AChE inhibitors.

Antiangiogenic Fragment-Based Drug Discovery (FBDD) Using a Privileged Hybrid Scaffold

The compound's unique combination of a benzodioxole group and a benzo[h]quinolinone core makes it a suitable fragment for FBDD programs targeting angiogenic kinases such as VEGFR-2 or Tie-2, based on the anti-angiogenic patent disclosure [1]. Procurement of this compound enables fragment growing or merging strategies that are not possible with simpler commercially available quinolinones, directly supporting hit-to-lead campaigns in oncology.

Chemical Biology Probe Development for Cholinergic and Angiogenic Targets

Due to the compound's defined structure and patent-backed biological rationale, it can serve as a starting point for the synthesis of chemical biology probes (e.g., affinity chromatography ligands or fluorescent probes) to identify novel protein targets in the cholinergic or angiogenic pathways. Evidence from AChE inhibitor patents [1] supports its use in target engagement studies where structural novelty is required to avoid interference with known ligands.

Academic Screening Library Diversification with Patent-Differentiated Scaffolds

Academic screening centers can procure this compound to increase the structural diversity of their small-molecule libraries with a scaffold that has explicit patent differentiation (CPC C07D 491/056). Compared to oversubscribed quinolin-2(1H)-one or coumarin-based libraries, the benzo[h]quinolinone scaffold offers a distinct patent landscape, which is critical for hit triage and downstream intellectual property generation in academic drug discovery [1].

Quote Request

Request a Quote for 4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.